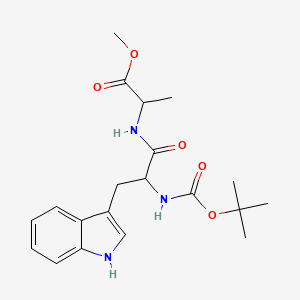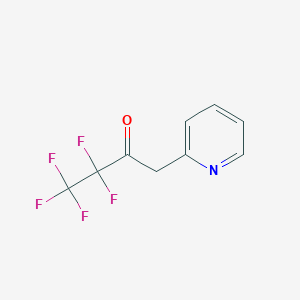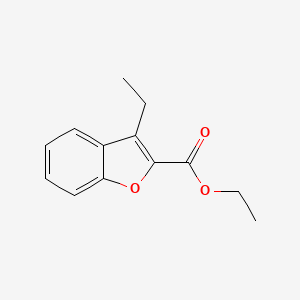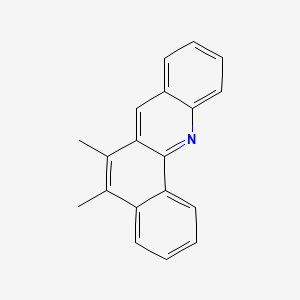
5,6-Dimethylbenz(c)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylbenz©acridine is a polycyclic aromatic hydrocarbon with the molecular formula C19H15N. It is a derivative of acridine, characterized by the presence of two methyl groups at the 5th and 6th positions of the benzene ring fused to the acridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,6-dimethylaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of 5,6-Dimethylbenz©acridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
5,6-Dimethylbenz©acridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylbenz©acridine primarily involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal function of DNA and can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound’s planar structure allows it to interact with various molecular targets through π-stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 5,10-Dimethylbenzo©acridine
- 7,9-Dimethylbenz©acridine
- 7-(1-Piperidinyl)-5,6-dihydrobenzo©acridine dihydrochloride
Comparison
Compared to other similar compounds, 5,6-Dimethylbenz©acridine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. For instance, the presence of methyl groups at the 5th and 6th positions may enhance its ability to intercalate into DNA and interact with specific molecular targets .
Propiedades
Número CAS |
2422-78-8 |
|---|---|
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
5,6-dimethylbenzo[c]acridine |
InChI |
InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3 |
Clave InChI |
VBWNCLOOLHYFFY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C14)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


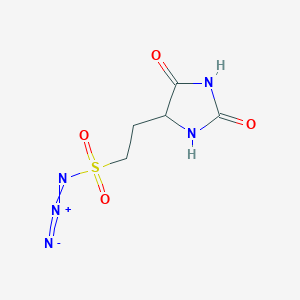
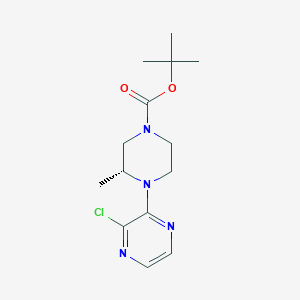
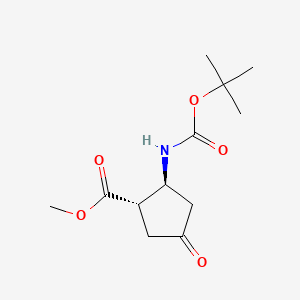
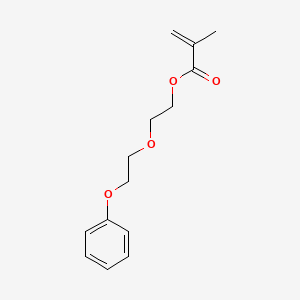
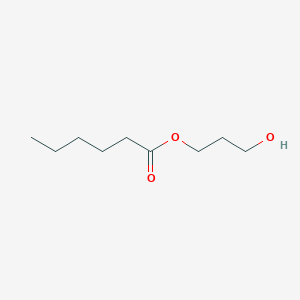
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
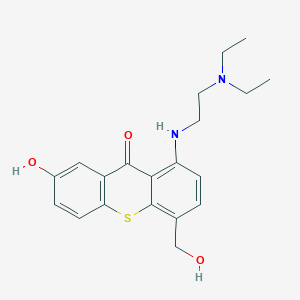
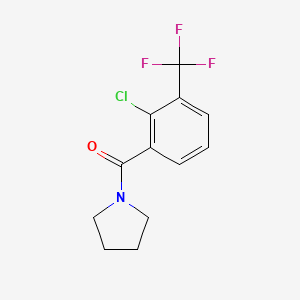
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
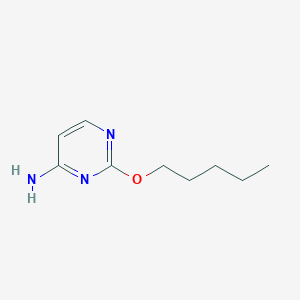
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14013682.png)
